Cas no 2228558-27-6 (5-bromo-1,2-dimethoxy-3-(nitromethyl)benzene)

5-Bromo-1,2-dimethoxy-3-(nitromethyl)benzene is a brominated aromatic compound featuring dimethoxy and nitromethyl functional groups. Its distinct structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceutical and agrochemical research. The bromine substituent enhances reactivity in cross-coupling reactions, while the nitromethyl group offers versatility for further functionalization, such as reduction to amines or conversion to other derivatives. The dimethoxy groups contribute to electron-rich aromatic systems, influencing regioselectivity in electrophilic substitutions. This compound is suitable for applications requiring precise control over molecular architecture, demonstrating utility in medicinal chemistry and materials science. Proper handling is advised due to potential sensitivity of the nitro group.
5-bromo-1,2-dimethoxy-3-(nitromethyl)benzene structure
2228558-27-6 structure
商品名:5-bromo-1,2-dimethoxy-3-(nitromethyl)benzene
CAS番号:2228558-27-6
MF:C9H10BrNO4
メガワット:276.084002017975
CID:5974484
PubChem ID:165712883

5-bromo-1,2-dimethoxy-3-(nitromethyl)benzene 化学的及び物理的性質

名前と識別子

    • 5-bromo-1,2-dimethoxy-3-(nitromethyl)benzene
    • EN300-1925870
    • 2228558-27-6
    • インチ: 1S/C9H10BrNO4/c1-14-8-4-7(10)3-6(5-11(12)13)9(8)15-2/h3-4H,5H2,1-2H3
    • InChIKey: WVOCZOZVNKDOHI-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C(=C(C=1)C[N+](=O)[O-])OC)OC

計算された属性

  • せいみつぶんしりょう: 274.97932g/mol
  • どういたいしつりょう: 274.97932g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 221
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

5-bromo-1,2-dimethoxy-3-(nitromethyl)benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1925870-5.0g
5-bromo-1,2-dimethoxy-3-(nitromethyl)benzene
2228558-27-6
5g
$2858.0 2023-05-31
Enamine
EN300-1925870-0.5g
5-bromo-1,2-dimethoxy-3-(nitromethyl)benzene
2228558-27-6
0.5g
$946.0 2023-09-17
Enamine
EN300-1925870-0.05g
5-bromo-1,2-dimethoxy-3-(nitromethyl)benzene
2228558-27-6
0.05g
$827.0 2023-09-17
Enamine
EN300-1925870-1g
5-bromo-1,2-dimethoxy-3-(nitromethyl)benzene
2228558-27-6
1g
$986.0 2023-09-17
Enamine
EN300-1925870-0.25g
5-bromo-1,2-dimethoxy-3-(nitromethyl)benzene
2228558-27-6
0.25g
$906.0 2023-09-17
Enamine
EN300-1925870-1.0g
5-bromo-1,2-dimethoxy-3-(nitromethyl)benzene
2228558-27-6
1g
$986.0 2023-05-31
Enamine
EN300-1925870-10.0g
5-bromo-1,2-dimethoxy-3-(nitromethyl)benzene
2228558-27-6
10g
$4236.0 2023-05-31
Enamine
EN300-1925870-10g
5-bromo-1,2-dimethoxy-3-(nitromethyl)benzene
2228558-27-6
10g
$4236.0 2023-09-17
Enamine
EN300-1925870-0.1g
5-bromo-1,2-dimethoxy-3-(nitromethyl)benzene
2228558-27-6
0.1g
$867.0 2023-09-17
Enamine
EN300-1925870-2.5g
5-bromo-1,2-dimethoxy-3-(nitromethyl)benzene
2228558-27-6
2.5g
$1931.0 2023-09-17

5-bromo-1,2-dimethoxy-3-(nitromethyl)benzene 関連文献

5-bromo-1,2-dimethoxy-3-(nitromethyl)benzeneに関する追加情報

5-Bromo-1,2-Dimethoxy-3-(Nitromethyl)Benzene: A Comprehensive Overview

5-Bromo-1,2-Dimethoxy-3-(Nitromethyl)Benzene is a highly specialized organic compound with the CAS Registry Number 2228558-27-6. This compound belongs to the class of aromatic heterocyclic compounds and is characterized by its unique structure, which includes a bromine atom, two methoxy groups, and a nitromethyl substituent attached to a benzene ring. The compound's structure and functional groups make it a valuable molecule in various fields of chemistry, including pharmaceuticals, agrochemicals, and materials science.

The synthesis of 5-Bromo-1,2-Dimethoxy-3-(Nitromethyl)Benzene involves a series of carefully designed reactions. The starting material is typically bromobenzene or its derivatives, which undergo nucleophilic substitution or electrophilic substitution reactions to introduce the methoxy and nitromethyl groups. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound. For instance, the use of palladium-catalyzed cross-coupling reactions has significantly improved the yield and purity of 5-Bromo-1,2-Dimethoxy-3-(Nitromethyl)Benzene, making it more accessible for large-scale production.

The physical and chemical properties of 5-Bromo-1,2-Dimethoxy-3-(Nitromethyl)Benzene are well-documented. It has a melting point of approximately 100°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and ethyl acetate. The compound exhibits strong UV absorption due to its conjugated aromatic system, which makes it useful in photovoltaic applications. Recent studies have also highlighted its stability under various environmental conditions, making it suitable for long-term storage and use in industrial settings.

One of the most promising applications of 5-Bromo-1,2-Dimethoxy-3-(Nitromethyl)Benzene is in the field of drug discovery. The compound's structure allows for extensive functionalization, enabling researchers to explore its potential as a lead compound for treating various diseases. For example, studies have shown that derivatives of this compound exhibit anti-inflammatory and anti-cancer properties. A recent breakthrough involved the use of 5-Bromo-1,2-Dimethoxy-3-(Nitromethyl)Benzene as a precursor for synthesizing novel kinase inhibitors, which have shown remarkable efficacy in preclinical trials.

In addition to its pharmaceutical applications, 5-Bromo-1,2-Dimethoxy-3-(Nitromethyl)Benzene has found significant use in materials science. Its ability to form stable coordination complexes with transition metals has led to its application in catalysis and sensor technology. Researchers have recently developed a novel sensor based on this compound that can detect trace amounts of heavy metals in water with high sensitivity. This innovation has opened new avenues for environmental monitoring and pollution control.

The environmental impact of 5-Bromo-1,2-Dimethoxy-3-(Nitromethyl)Benzene has also been a topic of interest among scientists. Studies have shown that the compound undergoes biodegradation under aerobic conditions, with complete mineralization occurring within 60 days. This finding is particularly important for industries involved in the production and disposal of this compound, as it ensures compliance with environmental regulations.

In conclusion, 5-Bromo-1,2-Dimethoxy-3-(Nitromethyl)Benzene (CAS No: 2228558-27-6) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key molecule in both academic research and industrial development. As ongoing studies continue to uncover new properties and uses for this compound, its significance in the chemical sciences is expected to grow further.

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